molecular formula C16H12F2N2O3S B2551154 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 906783-73-1

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2551154
CAS No.: 906783-73-1
M. Wt: 350.34
InChI Key: PEOKJMYUNBTDIG-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide core linked to a 4,7-dimethoxy-substituted benzothiazole moiety. The benzothiazole ring system, characterized by a fused benzene and thiazole (sulfur and nitrogen-containing heterocycle), is modified with methoxy (-OCH₃) groups at positions 4 and 6.

The 2,6-difluorobenzamide scaffold is a common structural motif in agrochemicals, particularly insect growth regulators (e.g., teflubenzuron, hexaflumuron) .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-22-10-6-7-11(23-2)14-13(10)19-16(24-14)20-15(21)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOKJMYUNBTDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the condensation of 4,7-dimethoxy-2-aminobenzothiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives have shown promise in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities.

Medicine: The compound is investigated for its potential therapeutic applications. Benzothiazole derivatives are known to interact with various biological targets, making them candidates for drug development. This compound may exhibit similar properties and is studied for its potential use in treating diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide and analogous 2,6-difluorobenzamide derivatives:

Compound Name Substituent on Benzamide Nitrogen Key Functional Groups Primary Applications
This compound 4,7-dimethoxybenzothiazol-2-yl Benzothiazole, methoxy, difluoro Potential agrochemical/pharmaceutical
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl Halogenated phenyl, urea linkage Insect chitin synthesis inhibitor
Hexaflumuron 3,5-dichloro-4-(tetrafluoroethoxy)phenyl Halogenated phenyl, tetrafluoroethoxy Termiticide, insect growth regulator
N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide 4-chlorophenylurea Urea, chloro Environmental hazardous substance

Key Observations :

  • The target compound’s benzothiazole group distinguishes it from phenyl- or urea-substituted analogs. Benzothiazoles are redox-active and may interact with biological targets via π-π stacking or hydrogen bonding .
  • Methoxy groups at positions 4 and 7 could improve solubility compared to halogenated derivatives (e.g., teflubenzuron), which are more lipophilic and environmentally persistent .

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